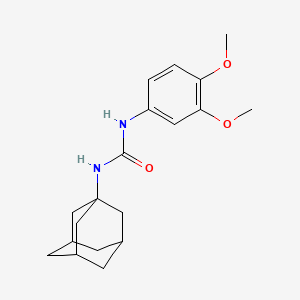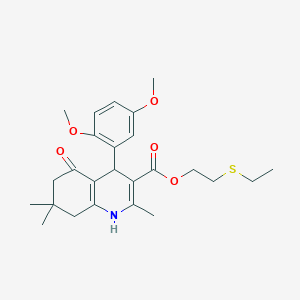
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as CMEP, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for metabotropic glutamate receptor 5 (mGluR5).
作用機序
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide works by binding to the allosteric site of mGluR5, which prevents the receptor from being activated by glutamate. This results in a decrease in the excitatory signaling that is mediated by mGluR5. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been found to be highly selective for mGluR5, with little to no effect on other glutamate receptors.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has a number of biochemical and physiological effects. It has been found to decrease anxiety-like behavior in rodents, as well as reduce the rewarding effects of drugs of abuse such as cocaine and alcohol. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its high selectivity for mGluR5, which allows for more precise targeting of this receptor. However, one limitation is that N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has a relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. One area of interest is in the development of more potent and selective mGluR5 antagonists. Another area of interest is in the use of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in the treatment of neurological disorders such as Parkinson's and Alzheimer's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide and its potential as a therapeutic agent.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide involves a multi-step process that begins with the reaction of 3-chloro-2-methylbenzoyl chloride and 4-methoxybenzylamine to form the intermediate 3-chloro-2-methyl-N-(4-methoxybenzyl)benzamide. This intermediate is then reacted with ethylenediamine to form the final product, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. The purity of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide can be improved through recrystallization or column chromatography.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been found to be a selective antagonist for mGluR5, which is involved in many neurological processes such as learning and memory, anxiety, and addiction. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been used to study the role of mGluR5 in these processes, as well as in neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-14(18)4-3-5-15(11)20-17(22)16(21)19-10-12-6-8-13(23-2)9-7-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABYAIRHURJIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(allyloxy)benzyl]-4-phenylpiperazine](/img/structure/B5123864.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5123890.png)
![methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5123893.png)
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)
![N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}decahydroisoquinoline](/img/structure/B5123909.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5123916.png)

![[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid](/img/structure/B5123929.png)
![4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B5123947.png)
![2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione](/img/structure/B5123952.png)

